

The Pharmacodynamics of ICA-105665: A Technical Guide

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Compound of Interest

Compound Name: ICA-105665

Cat. No.: B11929643

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Introduction

ICA-105665, also known as PF-04895162, is a potent, orally active small molecule that functions as an opener of specific neuronal voltage-gated potassium channels. Primarily targeting the KCNQ (Kv7) family, **ICA-105665** has been investigated for its therapeutic potential in neurological disorders characterized by neuronal hyperexcitability, most notably epilepsy. This technical guide provides an in-depth overview of the pharmacodynamics of **ICA-105665**, detailing its mechanism of action, quantitative pharmacological data, relevant experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action: KCNQ Channel Activation

The primary pharmacodynamic effect of **ICA-105665** is the activation of heteromeric potassium channels composed of KCNQ2/KCNQ3 and KCNQ3/KCNQ5 subunits.[1] These channels are crucial for generating the M-current, a slowly activating and non-inactivating potassium current that plays a pivotal role in stabilizing the resting membrane potential and controlling neuronal excitability. By opening these channels, **ICA-105665** increases potassium efflux, leading to hyperpolarization of the neuronal membrane. This hyperpolarization raises the threshold for action potential firing, thereby reducing neuronal excitability. This mechanism of action underlies its demonstrated antiseizure effects in various preclinical models.[2]

Quantitative Pharmacological Data

The potency and selectivity of **ICA-105665** have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for its on-target and off-target activities.

On-Target Activity

Target	Assay	Parameter	Value	Species	Reference
KCNQ2/Q3	Electrophysiology	EC50	160 nM	Rat (cloned)	[3]

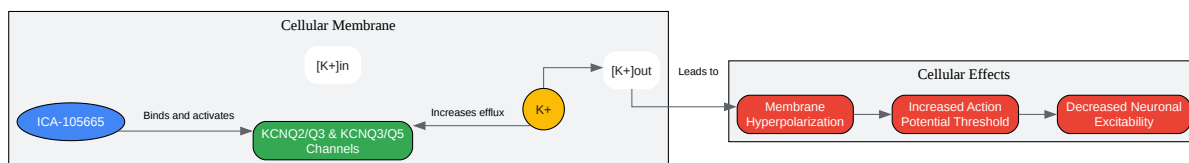
Off-Target and Safety-Related Activity

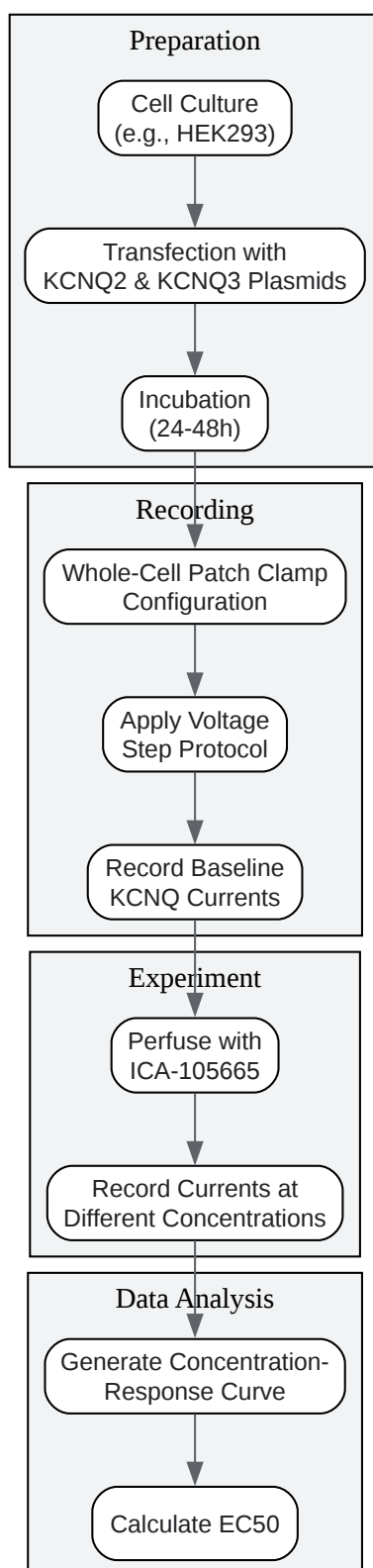
Target/Effect	Assay	Parameter	Value	Species/Cell Line	Reference
Bile Salt Export Pump (BSEP) Transport	In vitro transport assay	IC50	311 μ M	---	[4] [5]
Liver Mitochondrial Function	In vitro assay	Inhibition	---	---	[4] [5]
Cytotoxicity	Cell viability assay	IC50 (72h)	~192 μ M	THLE cells	[4] [5]
Cytotoxicity	Cell viability assay	IC50 (72h)	~130 μ M	HepG2 cells	[4] [5]
Cytotoxicity	Cell viability assay	AC50 (48h)	>125 μ M	Human hepatocytes	[4] [5]

Signaling Pathways and Cellular Effects

The activation of KCNQ2/Q3 and KCNQ3/Q5 channels by **ICA-105665** initiates a cascade of events that ultimately dampen neuronal excitability. The following diagram illustrates the

proposed signaling pathway.





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